
1-(3-Boronophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Boronophenyl)propan-2-one is an organic compound that features a boron atom attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Boronophenyl)propan-2-one can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Boronophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The boron atom can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in substitution reactions.
Major Products:
Oxidation: Boronic acids and esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
1-(3-Boronophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism by which 1-(3-Boronophenyl)propan-2-one exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with nucleophiles, making it a valuable component in enzyme inhibitors and other bioactive molecules. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
1-(3-Bromophenyl)propan-2-one: This compound features a bromine atom instead of a boron atom and exhibits different reactivity and applications.
1-(3-Chlorophenyl)propan-2-one: Similar to the bromine analog, this compound contains a chlorine atom and is used in different chemical reactions and applications.
Uniqueness: 1-(3-Boronophenyl)propan-2-one is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. The boron atom allows for the formation of stable covalent bonds with various nucleophiles, making it a versatile building block in organic synthesis and a valuable component in medicinal chemistry .
Properties
Molecular Formula |
C9H11BO3 |
|---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
[3-(2-oxopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6,12-13H,5H2,1H3 |
InChI Key |
BJDQHJTZFRVTGN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


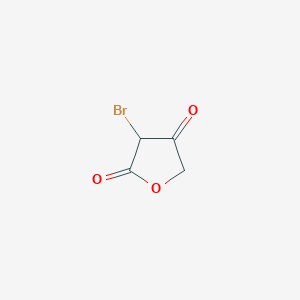
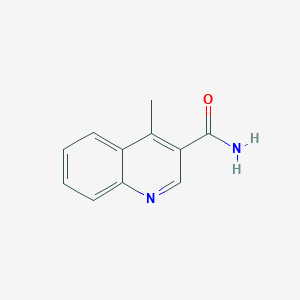
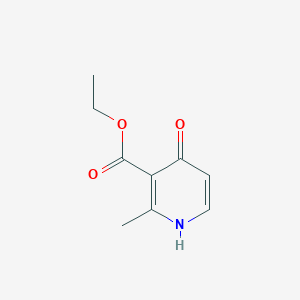

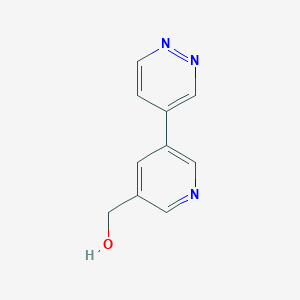
![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)
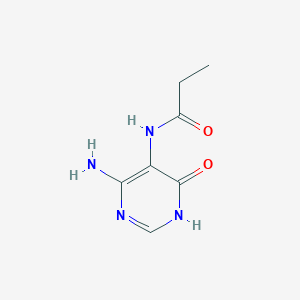

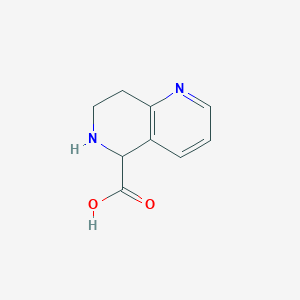

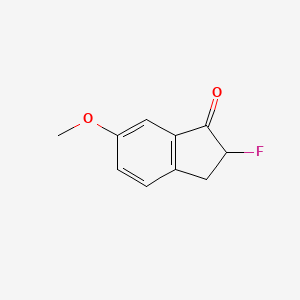

![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)
